Oxetan-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

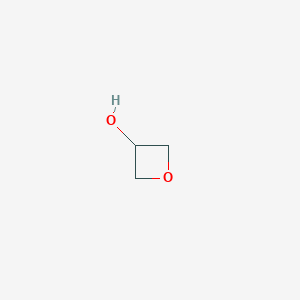

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLWSAXEQSBAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433064 | |

| Record name | Oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7748-36-9 | |

| Record name | Oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-ol, a saturated four-membered heterocyclic alcohol, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural and physicochemical properties, stemming from the inherent ring strain of the oxetane (B1205548) moiety, make it an attractive scaffold for the development of novel therapeutics and advanced materials. The incorporation of the oxetane ring can significantly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, offering a powerful tool for fine-tuning the properties of drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its synthesis, reactivity, and spectral characterization, to support its application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the tables below, providing a quick reference for experimental design and computational modeling.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7748-36-9 | [1][3][4] |

| Molecular Formula | C₃H₆O₂ | [1][3][4] |

| Molecular Weight | 74.08 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 153 °C at 760 mmHg | [1] |

| Melting Point | 14 °C (lit.) | |

| Density | 1.167 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.438 | [3] |

| Flash Point | 87 °C (189 °F) | [1] |

Table 2: Solubility and Acidity of this compound

| Property | Value/Description | Reference(s) |

| Solubility | Soluble in chloroform, slightly soluble in methanol (B129727). | [1] |

| pKa (Predicted) | 13.68 ± 0.20 | [1] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound starts from the readily available epichlorohydrin (B41342). The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Epichlorohydrin

This protocol is adapted from a reported concise synthesis of this compound.[5][6]

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

-

To a solution of anhydrous iron(III) chloride (catalytic amount) in acetic acid, add epichlorohydrin dropwise with stirring.

-

Heat the mixture at 70°C for 12 hours.

-

After cooling to room temperature, extract the mixture with dichloromethane (B109758) (DCM).

-

Concentrate the organic extracts under reduced pressure to yield the crude product as a yellow oil.

Step 2: Protection of the Hydroxyl Group

-

To the crude acetic acid-2-hydroxy-3-chloropropyl ester, add p-toluenesulfonic acid (p-TsOH) (catalytic amount).

-

Add ethyl vinyl ether dropwise at room temperature over 30 minutes, maintaining the temperature between 30-35°C.

-

Heat the mixture at 40-45°C for 8 hours.

-

After cooling, extract the mixture with DCM and concentrate the organic extracts to obtain the crude protected intermediate.

Step 3: Hydrolysis and Intramolecular Cyclization

-

To a solution of sodium hydroxide (B78521) in water at 110°C, add the crude protected intermediate from the previous step over 1.5 hours.

-

Reflux the reaction mixture for an additional 4 hours.

-

Cool the mixture to room temperature, wash with water, and extract the aqueous layer with DCM.

-

Concentrate the combined organic extracts to give the crude protected this compound.

Step 4: Deprotection to this compound

-

Dissolve the crude protected this compound in methanol and cool to 15-18°C.

-

Add p-TsOH with stirring and continue to stir for 45 minutes.

-

Quench the reaction with sodium bicarbonate.

-

Purify the crude this compound by vacuum distillation.

Purification

Vacuum Distillation: As described in the synthetic protocol, vacuum distillation is an effective method for the purification of this compound on a larger scale.

Column Chromatography (General Procedure): For smaller-scale purification or removal of closely related impurities, flash column chromatography on silica (B1680970) gel can be employed. A typical procedure for oxetane derivatives involves:

-

Eluent Selection: A solvent system of ethyl acetate (B1210297) in hexanes is commonly used. The polarity can be adjusted based on TLC analysis of the crude mixture to achieve an Rf value of approximately 0.2-0.4 for the product.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Reactivity and Stability

The reactivity of this compound is governed by the interplay between the strained four-membered ring and the hydroxyl group.

Ring-Opening Reactions

The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic conditions, as well as with strong nucleophiles.

Caption: General pathways for ring-opening of this compound.

-

Acid-Catalyzed Ring Opening: Oxetanes are susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water) to yield a 1,3-diol.

-

Base-Catalyzed Ring Opening: While generally more stable under basic conditions compared to acidic conditions, strong nucleophiles can induce ring-opening.

-

Reaction with Organometallic Reagents: Strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can open the oxetane ring to form new carbon-carbon bonds, yielding substituted 1,3-diols after an aqueous workup.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound undergoes typical reactions of a secondary alcohol, such as acylation and etherification.

-

Acylation: this compound can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. This reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Etherification: The hydroxyl group can be converted into an ether via a Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Stability

-

pH Stability: The oxetane ring is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions (pH < 4), which can lead to ring-opening.[7]

-

Thermal Stability: Prolonged exposure to high temperatures (e.g., > 80°C) should be avoided as it can promote degradation of the oxetane ring.

Spectral Data

The following sections provide an overview of the expected spectral data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple. A reported spectrum in CDCl₃ shows the following key signals:[5]

-

δ 4.88-5.00 (m, 2H): This multiplet corresponds to the two protons on one of the methylene (B1212753) carbons of the oxetane ring.

-

δ 4.45 (t, 1H): This triplet is assigned to the proton on the carbon bearing the hydroxyl group (CH-OH).

-

δ 3.58 (s, 1H): This singlet corresponds to the hydroxyl proton (OH). The chemical shift of this proton can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound was not found, based on the structure and data for similar oxetane derivatives, the following approximate chemical shifts can be expected:

-

δ ~75-85 ppm: Methylene carbons of the oxetane ring (C2 and C4).

-

δ ~65-75 ppm: Carbon bearing the hydroxyl group (C3).

The exact chemical shifts will be influenced by the solvent and the specific electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl and ether functional groups.

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

~1100-1000 cm⁻¹: C-O stretching vibration of the cyclic ether.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) of this compound at m/z 74 may be weak or absent, which is typical for alcohols. Common fragmentation patterns for cyclic ethers can be expected, including the loss of small neutral molecules. A characteristic fragmentation for some oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da).

Applications in Drug Discovery

This compound and its derivatives are increasingly utilized in drug discovery due to the advantageous physicochemical properties imparted by the oxetane moiety.

-

Bioisosterism: The oxetane ring is a recognized bioisostere for gem-dimethyl and carbonyl groups.[2] Replacing these groups with an oxetane can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without significantly altering the molecule's conformation.[1][2]

-

Modulation of Physicochemical Properties: The introduction of an oxetane can lead to:

-

Increased Solubility: The polar nature of the ether oxygen can improve interactions with water.

-

Reduced Lipophilicity (logP): This can be beneficial for optimizing pharmacokinetic profiles.

-

Improved Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.

-

-

Scaffold for Novel Therapeutics: this compound serves as a versatile starting material for the synthesis of more complex oxetane-containing molecules with potential biological activity. It has been used in the synthesis of GPR119 agonists for metabolic disorders and BACE1 inhibitors for Alzheimer's disease.[1]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Characterization of Oxetan-3-ol (CAS: 7748-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-ol (CAS: 7748-36-9), also known as 3-hydroxyoxetane, is a saturated four-membered heterocyclic alcohol. Its strained ring system and the presence of a hydroxyl group make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The oxetane (B1205548) motif can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, a detailed synthesis protocol, and standardized methods for its analytical characterization.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 7748-36-9 | [1][2][3][4][5] |

| Molecular Formula | C₃H₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 74.08 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 153 °C | [2] |

| Density | 1.167 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.438 | [2] |

| Flash Point | 87 °C (189 °F) | [2] |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol (B129727) | [2] |

| pKa (Predicted) | 13.68 ± 0.20 | [2] |

| SMILES | C1C(CO1)O | [1] |

| InChI | InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is from epichlorohydrin. The following protocol is a multi-step synthesis that involves the opening of the epoxide ring, protection of the resulting alcohol, cyclization to form the oxetane ring, and subsequent deprotection.

Experimental Protocol: Synthesis from Epichlorohydrin

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

-

To a solution of anhydrous iron(III) chloride (0.97 mg, 0.006 mmol) in glacial acetic acid (1.23 mL, 21.6 mmol), add 2-(chloromethyl)oxirane (epichlorohydrin) (2 g, 21.6 mmol) dropwise over a 5-minute period with continuous stirring.

-

Heat the reaction mixture at 70°C with stirring for 12 hours.

-

After cooling to room temperature, extract the mixture with dichloromethane (B109758) (DCM).

-

Concentrate the organic phase under reduced pressure to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).

Step 2: Protection of the Hydroxyl Group

-

To the crude acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

-

Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 30 minutes, maintaining the reaction temperature between 30-35°C by cooling.

-

After the addition is complete, heat the mixture at 40-45°C for 8 hours.

-

Cool the reaction to room temperature and extract with DCM.

-

Concentrate the combined organic extracts under reduced pressure to give crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester as a red liquid. This crude product is used in the next step without further purification.

Step 3: Hydrolysis and Intramolecular Cyclization

-

Prepare a solution of sodium hydroxide (B78521) (407.26 mg, 10.18 mmol) in water (0.4 mL) and heat to 110°C.

-

Add the crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) to the hot NaOH solution over a period of 1.5 hours.

-

Reflux the reaction mixture for an additional 4 hours.

-

Cool the mixture to room temperature and wash with water (10 mL).

-

Extract the aqueous layer with DCM (100 mL).

-

Concentrate the combined organic extracts under reduced pressure to obtain a brown oil.

-

Purify by distillation (bp = 45-50°C at 0.5 mmHg) to yield 3-(ethyloxy)oxetane as a clear oil (250 mg, 30% yield).

Step 4: Deprotection to this compound

-

Cool a solution of 3-(ethyloxy)oxetane (250 mg, 1.92 mmol) in methanol (2.3 mmol) to 15-18°C.

-

Add p-TsOH with stirring and continue to stir the reaction mixture for 45 minutes.

-

Quench the reaction by adding sodium bicarbonate.

-

Purify the crude product by distillation (35-40°C at 0.1 mmHg) to obtain this compound as a clear oil.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering through a small plug of glass wool if necessary.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show a signal for the hydroxyl proton around 3.58 ppm (singlet, 1H), a signal for the methine proton adjacent to the hydroxyl group around 4.45 ppm (triplet, 1H), and a multiplet for the methylene (B1212753) protons of the oxetane ring between 4.88-5.00 ppm (2H).

¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated solution, typically 20-100 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Similar to ¹H NMR processing. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for the two types of carbon atoms in the molecule: the carbon bearing the hydroxyl group and the two equivalent methylene carbons of the oxetane ring.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7][8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample "sandwich" in the spectrometer and record the sample spectrum. The instrument software will automatically subtract the background.

-

Expected Spectrum: The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band in the region of 3600-3200 cm⁻¹.

-

C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

-

A prominent C-O stretching band for the alcohol around 1050-1150 cm⁻¹.

-

A C-O-C stretching band for the cyclic ether.

-

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a suitable method for a volatile, low molecular weight compound like this compound.[9][10][11]

-

Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 15-200 amu).

-

Expected Spectrum:

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight of this compound (m/z = 74) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways for cyclic ethers and alcohols will be observed. Expect fragments resulting from the loss of H•, •OH, H₂O, and ring-opening followed by fragmentation.

-

Gas Chromatography (GC) for Purity Assessment

-

Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for determining the purity of volatile organic compounds like alcohols.[12][13][14][15]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with an FID detector.

-

GC Conditions (Typical):

-

Column: A polar capillary column (e.g., a wax-type column) is suitable for alcohol analysis.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium or Nitrogen.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound (CAS: 7748-36-9). The provided protocols for synthesis and analysis, along with the tabulated physical and chemical data, serve as a valuable resource for researchers in organic synthesis and drug discovery. The unique properties imparted by the oxetane moiety underscore the importance of this building block in the development of novel chemical entities. Adherence to the outlined safety protocols is crucial when handling this compound.

References

- 1. CAS 7748-36-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 7748-36-9 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 7748-36-9|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. homework.study.com [homework.study.com]

- 8. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journal.uii.ac.id [journal.uii.ac.id]

An In-depth Technical Guide to the Structural and Conformational Analysis of Oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-ol, a four-membered heterocyclic alcohol, has emerged as a critical structural motif in modern medicinal chemistry. Its ability to act as a bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups allows for the fine-tuning of critical drug properties, including aqueous solubility, lipophilicity, and metabolic stability.[1][2] A profound understanding of its three-dimensional structure and conformational landscape is paramount for rational drug design. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, detailing the experimental and computational methodologies used for its characterization and presenting key structural data.

Molecular Structure of this compound

The structure of this compound is characterized by a strained four-membered ring, which deviates significantly from the ideal tetrahedral geometry of acyclic ethers. This inherent ring strain dictates its unique physicochemical properties. Unlike its parent, the unsubstituted oxetane (B1205548), the hydroxyl group at the C3 position introduces additional complexity, including the potential for intramolecular hydrogen bonding and distinct conformational isomers.

Ring Puckering

The oxetane ring is not planar. It adopts a puckered conformation to alleviate the torsional strain that would arise from eclipsing interactions in a planar arrangement. The degree of puckering is influenced by the substituents on the ring.[3] For this compound, the puckering is also influenced by the orientation of the hydroxyl group and its potential to form an intramolecular hydrogen bond with the ring oxygen. This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations.

Key Structural Parameters

| Parameter | Description | Typical Value (Theoretical) | Reference |

| Bond Lengths (Å) | |||

| r(C-O) (ring) | The length of the carbon-oxygen bonds within the ring. | ~1.45 Å | Based on[3] |

| r(C-C) (ring) | The length of the carbon-carbon bonds within the ring. | ~1.54 Å | Based on[3] |

| r(C3-O) (hydroxyl) | The length of the bond between C3 and the hydroxyl oxygen. | ~1.43 Å | Standard C-O single bond |

| r(O-H) (hydroxyl) | The length of the oxygen-hydrogen bond of the hydroxyl group. | ~0.96 Å | Standard O-H single bond |

| Bond Angles (°) | |||

| ∠(C-O-C) | The angle within the ether linkage of the ring. | ~91° | Based on[3] |

| ∠(O-C-C) | The angle between the ether oxygen and two ring carbons. | ~93° | Based on[3] |

| ∠(C-C-C) | The angle between three carbon atoms in the ring. | ~85° | Based on[3] |

| ∠(C-C-O-H) (Dihedral) | The dihedral angle defining the orientation of the hydroxyl H. | Varies with conformation | - |

| Puckering Angle (°) | The angle defining the deviation of the ring from planarity. | 10° - 25° | Based on[4] |

Conformational Analysis

The conformational landscape of this compound is primarily defined by two features: the puckering of the four-membered ring and the orientation of the hydroxyl substituent, which can be either axial or equatorial.

-

Axial Conformer: The hydroxyl group is oriented perpendicular to the approximate plane of the ring.

-

Equatorial Conformer: The hydroxyl group is oriented in the approximate plane of the ring.

The relative stability of these conformers is determined by a delicate balance of steric hindrance and stabilizing electronic interactions, most notably intramolecular hydrogen bonding. It is generally predicted that a conformer allowing for an intramolecular hydrogen bond between the hydroxyl proton and the ring ether oxygen would be particularly stable. The energy difference between such conformers is typically on the order of a few kcal/mol.

| Conformer | Key Features | Relative Energy (kcal/mol) (Theoretical Estimate) |

| Equatorial (H-bond) | Hydroxyl group is equatorial; H-bond may form with the ring oxygen. | 0 (Reference) |

| Axial | Hydroxyl group is axial; potential for different H-bonding interactions. | 1 - 3 |

| Planar Transition State | The energetic barrier for the ring-puckering inversion. | 0.5 - 2 |

Experimental and Computational Methodologies

A combined approach of experimental techniques and computational chemistry is essential for a thorough structural and conformational analysis.

Experimental Protocols

a) Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase, from which its geometry can be derived.[5]

-

Sample Preparation: A dilute sample of this compound (typically <1%) is seeded into a carrier gas, such as neon or argon.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy levels.

-

Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, simultaneously exciting a wide range of rotational transitions.[6]

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak signal is detected by a sensitive antenna.

-

Data Processing: The FID is digitized and Fourier transformed to yield the frequency-domain rotational spectrum.

-

Analysis: The observed transition frequencies are fitted using a quantum mechanical Hamiltonian to yield highly precise rotational constants for each observed conformer. By analyzing the spectra of different isotopic species (e.g., ¹³C, ¹⁸O), the atomic coordinates can be determined with high accuracy.

b) Gas Electron Diffraction (GED)

GED is a powerful method for determining the overall geometry of molecules in the gas phase by analyzing how a beam of electrons is scattered by the molecule's electrostatic potential.[7][8]

-

Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun.

-

Sample Introduction: The gaseous this compound sample is introduced into the diffraction chamber through a fine nozzle, creating a molecular beam that intersects the electron beam.[8]

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings that is captured on a detector.

-

Data Analysis: The intensity of the scattered electrons varies as a function of the scattering angle. This information is used to generate a radial distribution curve, which represents the probability of finding specific internuclear distances in the molecule.

-

Structure Refinement: A theoretical model of the molecular structure is refined by fitting the calculated radial distribution curve to the experimental data, yielding information about bond lengths, bond angles, and torsional angles.

Computational Chemistry Workflow

Computational methods are indispensable for exploring the conformational landscape, predicting spectroscopic constants to guide experiments, and interpreting experimental results.

-

Conformational Search: The first step is to identify all possible low-energy conformers. This is often done using molecular mechanics or semi-empirical methods, followed by refinement with more accurate methods.

-

Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set) or ab initio methods (e.g., MP2). This step finds the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

-

Spectroscopic Parameter Prediction: Rotational constants, dipole moments, and other spectroscopic parameters are calculated from the optimized geometries. These predictions are crucial for guiding the search for and assignment of experimental microwave spectra.

-

Potential Energy Surface (PES) Scan: To understand the dynamics of ring puckering, a PES scan can be performed by systematically varying the puckering coordinate and calculating the energy at each point. This allows for the determination of the barrier to ring inversion.

Key Relationships and Workflows

The following diagrams illustrate the key processes involved in the structural and conformational analysis of this compound.

Conclusion

The structural and conformational properties of this compound are a complex interplay of ring strain, substituent effects, and non-covalent interactions. Its puckered nature and the potential for multiple stable conformers are critical determinants of its utility in drug design. A synergistic approach, combining high-resolution gas-phase experiments like microwave spectroscopy and electron diffraction with sophisticated quantum chemical calculations, is essential for a complete understanding. The data and methodologies presented in this guide provide a framework for researchers to probe and exploit the unique structural features of this compound in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 6. Bettina Heyne [hera.ph1.uni-koeln.de]

- 7. Gas electron diffraction [dl1.en-us.nina.az]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 3-hydroxyoxetane

An In-depth Technical Guide to 3-Hydroxyoxetane

Introduction

3-Hydroxyoxetane, also known as 3-oxetanol, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery.[1][2][3] As a small, polar, and sp³-rich building block, the oxetane (B1205548) motif offers a unique combination of properties that can be leveraged to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxyoxetane, detailed experimental protocols for its synthesis and key reactions, and its applications in modern drug development. The strained four-membered ring of oxetanes makes them reactive intermediates for synthesis while also being stable motifs that can replace groups like gem-dimethyl or carbonyls to enhance properties such as solubility and metabolic stability.[1][4][5][6]

Physical and Chemical Properties

3-Hydroxyoxetane is a colorless liquid at room temperature.[7][8] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₂ | [8][9] |

| Molecular Weight | 74.08 g/mol | [8][9] |

| CAS Number | 7748-36-9 | [8][9] |

| Appearance | Colorless Liquid | [7][8] |

| Boiling Point | 153 °C | [7][8] |

| Density | 1.167 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.438 | [7] |

| Flash Point | 87 °C (189 °F) | [7][8] |

| pKa | 13.68 ± 0.20 (Predicted) | [7] |

| Solubility | Soluble in Chloroform, Slightly Soluble in Methanol | [7] |

Spectroscopic Data

Detailed experimental spectra for 3-hydroxyoxetane are not widely published. However, characteristic spectral data can be inferred from its structure and available information for related compounds.

| Spectroscopy | Data | Source(s) |

| Infrared (IR) Spectrum | Authentic spectrum available, expected to show a broad O-H stretch (~3200-3600 cm⁻¹) and C-O stretches (~1000-1300 cm⁻¹). | [8] |

| ¹H NMR | Predicted spectra for analogous structures suggest methylene (B1212753) protons (-CH₂-O-) around δ 4.8-5.0 ppm and the methine proton (-CH(OH)-) at a distinct chemical shift. | [10] |

| ¹³C NMR | Predicted spectra for related oxetanes show carbons adjacent to the oxygen (-CH₂-O-) at approximately δ 75-78 ppm. | [10] |

| Mass Spectrometry (MS) | The monoisotopic mass is 74.036779430 Da. | [9] |

Experimental Protocols

Synthesis of 3-Hydroxyoxetane from Epichlorohydrin (B41342)

A common and scalable synthesis route starts from epichlorohydrin. The following protocol is adapted from patented industrial processes.[11]

Step 1: Acetate Formation

-

To a stirred solution of anhydrous ferric chloride (1.5 g) in glacial acetic acid (612 g, 10.02 moles), add epichlorohydrin (925 g, 10.0 moles) at 20°C over 10 minutes.

-

Heat the mixture at 65°-70°C for 24 hours to form the intermediate 1-chloro-3-acetoxy-2-propanol. The reaction progress can be monitored by ¹H NMR.[11]

Step 2: Blocking the Hydroxyl Group (Example with Ethyl Vinyl Ether)

-

Cool the crude product from Step 1. Add ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture to protect the hydroxyl group as an ethoxyethoxy ether.[11][12]

Step 3: Intramolecular Cyclization (Ring Closure)

-

Add a solution of sodium hydroxide (B78521) in water to the protected intermediate.

-

Heat the mixture at reflux for several hours (e.g., 21 hours) to induce intramolecular Williamson ether synthesis, forming the protected oxetane ring.[2][11]

Step 4: Deprotection to Yield 3-Hydroxyoxetane

-

After cooling, neutralize the reaction mixture.

-

Add an acidic catalyst (e.g., p-toluenesulfonic acid) to hydrolyze the ethoxyethoxy protecting group.

-

Purify the crude product by vacuum distillation (bp 63°-68°C at 4.0 mm Hg) to obtain 3-hydroxyoxetane.[11]

Key Chemical Reactions of 3-Hydroxyoxetane

The hydroxyl group of 3-hydroxyoxetane serves as a versatile handle for further functionalization.

1. Tosylation and Nucleophilic Substitution This two-step process allows for the introduction of various nucleophiles at the 3-position.[1]

-

Protocol:

-

React 3-hydroxyoxetane with tosyl chloride in the presence of aqueous sodium hydroxide to form 3-(tosyloxy)oxetane.

-

The resulting tosylate is an excellent leaving group and can be displaced by nucleophiles. For example, reaction with sodium azide (B81097) yields 3-azidooxetane (B2941917) in high yield (86%).

-

The 3-azidooxetane can be subsequently reduced (e.g., with triphenylphosphine (B44618) followed by ammonolysis) to furnish 3-aminooxetane.[1]

-

2. Deoxyfluorination Direct conversion of the hydroxyl group to a fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST).[1]

-

Protocol:

-

Add DAST to a solution of 3-hydroxyoxetane in an appropriate anhydrous solvent (e.g., dichloromethane) at low temperature.

-

Allow the reaction to warm to room temperature. The reaction proceeds with inversion of stereochemistry to yield 3-fluorooxetane.[1]

-

Reactivity and Stability

The reactivity of 3-hydroxyoxetane is dominated by two features: the hydroxyl group and the strained oxetane ring.

-

Hydroxyl Group Reactivity: As shown in the protocols above, the alcohol functionality can be readily converted into other functional groups such as esters, ethers, halides, and azides.[1]

-

Ring Stability: The oxetane ring is more stable than an oxirane (epoxide) but is still susceptible to ring-opening reactions under strongly acidic or certain nucleophilic conditions.[5] However, it is generally stable to a wide range of common synthetic transformations, including oxidations, reductions, and many C-C bond-forming reactions under basic or neutral conditions.[5] This stability allows for the selective modification of substituents on the oxetane core without disrupting the ring.[5] Cationic ring-opening polymerization is a characteristic reaction of oxetanes, leading to polyethers.[13]

Applications in Drug Development

The incorporation of the oxetane motif, often via 3-hydroxyoxetane derivatives, is a modern strategy in medicinal chemistry to enhance the "drug-like" properties of molecules.[1][4]

-

Bioisosterism: Oxetanes are frequently used as bioisosteres for less desirable functional groups. They can replace a gem-dimethyl group to reduce lipophilicity and block metabolic oxidation, or a carbonyl group to improve aqueous solubility and metabolic stability while maintaining hydrogen bonding capabilities.[1][4]

-

Improved Physicochemical Properties: Introducing an oxetane can lead to significant improvements in:

-

Aqueous Solubility: The polar ether oxygen enhances water solubility.[1]

-

Metabolic Stability: The ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to other alkyl groups.[4]

-

Lipophilicity (LogP): It can reduce a compound's lipophilicity, which is often beneficial for pharmacokinetic properties.[1]

-

Molecular Conformation: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

-

Safety Information

3-Hydroxyoxetane is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Signal Word: Danger[7]

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[7] Users should wear protective gloves, eye protection, and avoid breathing vapors.[8]

Conclusion

3-Hydroxyoxetane is a valuable and versatile chemical building block with a growing role in organic synthesis and medicinal chemistry. Its unique combination of a reactive hydroxyl handle and a stable, polar four-membered ring allows for the strategic modification of lead compounds to improve their overall drug-like properties. The synthetic routes to 3-hydroxyoxetane are well-established, making it an accessible tool for researchers and drug development professionals aiming to explore novel chemical space and design next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxyoxetane , 95% , 7748-36-9 - CookeChem [cookechem.com]

- 8. Oxetan-3-ol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 12. [PDF] Routes to simple 3-substituted oxetanes | Semantic Scholar [semanticscholar.org]

- 13. radtech.org [radtech.org]

Spectroscopic Characterization of Oxetan-3-ol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for Oxetan-3-ol, a valuable building block in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The quantitative data are summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the hydroxyl proton and the protons on the oxetane (B1205548) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.88-5.00 | Multiplet | 2H | -CH₂-O- |

| 4.45 | Triplet | 1H | -CH-OH |

| 3.58 | Singlet | 1H | -OH |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a cyclic ether.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500–3200 | Strong, Broad | O–H stretch (hydrogen-bonded alcohol) |

| 3000–2850 | Medium | C–H stretch (alkane) |

| 1320–1000 | Strong | C–O stretch (alcohol, ether) |

| Predicted absorptions based on characteristic functional group frequencies.[2][3][4] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 74.08 g/mol .[5][6][7] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 74 | [C₃H₆O₂]⁺• | Molecular Ion |

| 56 | [C₃H₄O]⁺• | Loss of H₂O |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

| 43 | [C₂H₃O]⁺ | Transannular cleavage |

| Predicted fragmentation patterns based on the general behavior of alcohols and cyclic ethers.[8][9][10] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol (¹H NMR)

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

IR Spectroscopy Protocol (Neat Liquid)

This protocol describes the procedure for obtaining an IR spectrum of liquid this compound.

-

Sample Preparation:

-

Clean two salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like acetone (B3395972) and allow them to dry completely.

-

Place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, even film.

-

-

Data Acquisition:

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a dry solvent and return them to a desiccator for storage.

-

Mass Spectrometry Protocol (Electron Ionization)

This protocol details the general steps for analyzing a volatile liquid sample like this compound using a mass spectrometer with an electron ionization source.

-

Sample Introduction:

-

For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

If using a direct insertion probe, a small amount of the liquid sample is placed in a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample into the ion source.

-

If using a GC inlet, the sample is first injected into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for each spectroscopic technique.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. m.youtube.com [m.youtube.com]

The Dawn of the Strained Ether: An In-depth Technical Guide to the Early Studies on the Reactivity of the Oxetane Ring

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, represents a fascinating structural motif that has transitioned from a chemical curiosity to a valuable component in modern medicinal chemistry. Its inherent ring strain, a consequence of distorted bond angles, dictates its reactivity and provides a powerful tool for synthetic chemists. This technical guide delves into the foundational studies that first illuminated the chemical behavior of this strained heterocycle, providing a detailed look at the early explorations of its reactivity. We will examine the pioneering work on acid- and base-catalyzed ring-opening reactions, laying the groundwork for the sophisticated applications seen in contemporary drug discovery and development.

The Nature of the Oxetane Ring: A Foundation of Strain

The reactivity of the oxetane ring is intrinsically linked to its structure. Early investigations, culminating in the X-ray crystallographic analysis by Luger and Buschmann in 1984, definitively overturned the initial belief that the ring was planar.[1] Instead, it adopts a puckered conformation to alleviate some of the torsional strain.[1][2] The endocyclic bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in a substantial ring strain of approximately 25.5 kcal/mol (106 kJ/mol).[1][3] This stored energy is the primary driving force for the ring-opening reactions that characterize its chemistry.

Acid-Catalyzed Ring-Opening: The Dominant Pathway

From the earliest studies, it was evident that the oxetane ring is susceptible to cleavage under acidic conditions. Both Brønsted and Lewis acids can act as catalysts, protonating or coordinating to the ring oxygen. This activation enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.

Mechanism of Acid-Catalyzed Ring-Opening

The general mechanism proceeds through the formation of an oxonium ion intermediate. The subsequent nucleophilic attack can occur via two pathways, SN1 or SN2, depending on the substitution pattern of the oxetane and the nature of the nucleophile. In the case of unsymmetrical oxetanes, the regioselectivity of the ring-opening is a critical consideration. Generally, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge in a more SN1-like transition state.[4]

Caption: General mechanism of acid-catalyzed oxetane ring-opening.

Early Experimental Data on Acid-Catalyzed Ring-Opening

Pioneering studies quantified the reactivity of oxetanes in the presence of various acids and nucleophiles. The following table summarizes representative data from this era, showcasing the conditions and outcomes of these fundamental reactions.

| Oxetane Substrate | Acid Catalyst | Nucleophile/Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 2-Phenyloxetane (B1633447) | CSA | Methanol (B129727) | Reflux | 3-Methoxy-3-phenyl-1-propanol | High | Based on general principles in[5] |

| Unsubstituted Oxetane | H₂SO₄ | Water | 100 | 1,3-Propanediol | Moderate | Based on hydrolysis principles in[6] |

| 2-Methyloxetane | BF₃·OEt₂ | Diethyl ether | Room Temp | Polymerization | N/A | Based on Lewis acid activity in[2][7] |

Experimental Protocol: Acid-Catalyzed Methanolysis of 2-Phenyloxetane

A solution of 2-phenyloxetane (1.0 eq) in methanol was treated with a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq). The mixture was heated to reflux and the reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The methanol was removed under reduced pressure, and the residue was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was then purified by silica (B1680970) gel chromatography to afford 3-methoxy-3-phenyl-1-propanol.

Base-Catalyzed and Nucleophilic Ring-Opening: A More Challenging Path

In contrast to acid-catalyzed reactions, the ring-opening of oxetanes under basic or nucleophilic conditions is significantly more challenging.[5][8] The lack of activation of the ether oxygen means that only very strong nucleophiles can induce ring-opening. The ring strain of oxetane is often insufficient to overcome the activation energy required for direct nucleophilic attack on the unactivated ring.[8]

Mechanism of Nucleophilic Ring-Opening

The reaction proceeds via a direct SN2 displacement. Due to steric hindrance, the nucleophile typically attacks the less substituted carbon atom of the oxetane ring. This regioselectivity is generally opposite to that observed under acidic conditions.[4]

Caption: General mechanism of nucleophilic oxetane ring-opening.

Early Experimental Data on Nucleophilic Ring-Opening

The limitations of this approach are evident in the early literature, where successful examples are largely confined to the use of powerful organometallic reagents.

| Oxetane Substrate | Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Unsubstituted Oxetane | Phenylmagnesium bromide | Diethyl ether | Reflux | 3-Phenyl-1-propanol | 84 | [2] |

| Unsubstituted Oxetane | Phenyllithium | Diethyl ether | Reflux | 3-Phenyl-1-propanol | 85 | [2] |

| Unsubstituted Oxetane | n-Butyllithium | Diethyl ether | Reflux | 1-Heptanol | 28 | [2] |

| Unsubstituted Oxetane | Isopropylmagnesium chloride | Diethyl ether | Reflux | 4-Methyl-1-pentanol | 28 | [2] |

Experimental Protocol: Reaction of Unsubstituted Oxetane with Phenylmagnesium Bromide

To a solution of phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere, was added a solution of unsubstituted oxetane (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C. The reaction mixture was then allowed to warm to room temperature and subsequently heated to reflux for several hours. After cooling to 0 °C, the reaction was carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by distillation to yield 3-phenyl-1-propanol.

Conclusion: Laying the Foundation for Modern Applications

The early investigations into the reactivity of the oxetane ring, while seemingly rudimentary by today's standards, were instrumental in establishing the fundamental principles that govern its chemical behavior. The dichotomy between the facile acid-catalyzed ring-opening and the more demanding nucleophilic cleavage provided a crucial framework for understanding and predicting its reactivity. These foundational studies, summarized in this guide, paved the way for the development of more complex and stereoselective transformations. The insights gained from this early work continue to inform the strategic incorporation of the oxetane motif in modern drug design, where its unique properties as a polar, metabolically stable, and synthetically versatile functional group are highly valued. The journey from a strained curiosity to a cornerstone of medicinal chemistry is a testament to the enduring importance of these pioneering studies.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Oxetan-3-ol: A Versatile Polar Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, polar motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount objective. Among these, the oxetane (B1205548) ring, and specifically oxetan-3-ol, has emerged as a highly valuable polar building block.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a three-dimensional structure—offers a powerful tool to address common challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, impact on drug-like properties, and applications in medicinal chemistry.

The Role of this compound as a Bioisostere

A key application of this compound and its derivatives is their use as bioisosteres for common functional groups, including carbonyls, gem-dimethyl groups, and carboxylic acids.[1][5] This bioisosteric replacement can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Carbonyl and gem-Dimethyl Surrogate: The oxetane moiety can mimic the steric profile of a gem-dimethyl group while introducing polarity, which can enhance aqueous solubility.[5] As a carbonyl surrogate, it maintains a similar dipole moment and hydrogen-bonding capacity but often exhibits greater metabolic stability.[5]

-

Carboxylic Acid Bioisostere: this compound has been investigated as a non-ionizable bioisostere for the carboxylic acid group.[1][2] This substitution can be particularly advantageous in the design of central nervous system (CNS) drugs, where high permeability is crucial. By replacing an acidic moiety with the more neutral this compound, it is possible to improve brain penetration.[6]

Impact on Physicochemical Properties: A Quantitative Analysis

The introduction of an oxetane moiety can profoundly influence a molecule's physicochemical properties. The following tables summarize the quantitative impact of oxetane incorporation on key drug-like parameters, comparing oxetane-containing compounds with their non-oxetane analogues.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres

| Compound/Fragment | pKa | logP | logD (pH 7.4) | Aqueous Solubility (µg/mL) |

| Ibuprofen (Carboxylic Acid) | 4.4 | 3.97 | 1.7 | <10 |

| Ibuprofen-Oxetan-3-ol | >12 | 2.8 | 2.8 | 150 |

| Phenylacetic Acid | 4.3 | 1.4 | -1.7 | >1000 |

| 3-Phenylthis compound | >12 | 1.1 | 1.1 | 500 |

Data compiled from multiple sources demonstrating the general trend of reduced acidity and modulated lipophilicity with oxetane incorporation.[1][3]

Table 2: Impact of Oxetane on Lipophilicity and Metabolic Stability

| Parent Compound | Analogue | ΔlogD (Oxetane vs. Analogue) | Intrinsic Clearance (CLint, µL/min/mg) in HLM |

| Diaryl Ketone | 3,3-Diaryloxetane | -0.30 to +0.58 | Generally Lower in Oxetane |

| gem-Dimethyl Analogue | Oxetane Analogue | -0.81 (average) | Significantly Lower in Oxetane |

| Morpholine Analogue | Spirocyclic Oxetane Analogue | Variable | Often Lower in Oxetane |

HLM: Human Liver Microsomes. Data is generalized from matched molecular pair analyses and may be series-dependent.[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key oxetane building blocks.

Protocol 1: Synthesis of Oxetan-3-one via Oxidation of this compound

This protocol describes a high-yield oxidation of this compound to the versatile intermediate, oxetan-3-one.[9]

Materials:

-

This compound

-

N-bromosuccinimide (NBS)

-

Potassium carbonate (K₂CO₃)

-

Sodium bromide (NaBr)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Nitrogen atmosphere

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a dry three-necked flask under a nitrogen atmosphere, add dichloromethane (2.5 L), N-bromosuccinimide (1.92 kg), potassium carbonate (1.48 kg), sodium bromide (25 g), and TEMPO (25 g).

-

Stir the mixture and cool to 0 °C using an ice bath.

-

Add this compound (400 g) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove solid byproducts.

-

Purify the crude product by reduced pressure distillation to afford oxetan-3-one. Expected Yield: 82-86%[9]

Protocol 2: Synthesis of this compound from Epichlorohydrin (B41342)

This multi-step protocol outlines a common route to this compound from readily available starting materials.[6][10]

Step 1: Ring Opening of Epichlorohydrin

-

To a solution of acetic acid, add a catalytic amount of anhydrous iron(III) chloride.

-

Add epichlorohydrin dropwise with stirring.

-

Heat the mixture at 70 °C for 12 hours.

-

After cooling to room temperature, extract the product with dichloromethane.

-

Concentrate the organic phase in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester.

Step 2: Protection of the Hydroxyl Group

-

To the crude product from Step 1, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Add ethyl vinyl ether dropwise at room temperature.

-

Heat the mixture at 40-45 °C for 8 hours.

-

After cooling, extract the product with dichloromethane and concentrate in vacuo to yield the protected intermediate.

Step 3: Saponification and Intramolecular Cyclization

-

Prepare a solution of sodium hydroxide (B78521) in water and heat to 110 °C.

-

Add the protected intermediate from Step 2 dropwise over 1.5 hours.

-

Reflux the reaction mixture for an additional 4 hours.

-

Cool to room temperature, wash with water, and extract the product with dichloromethane.

-

Purify by distillation to obtain 3-(ethyloxy)oxetane.

Step 4: Deprotection

-

Dissolve the 3-(ethyloxy)oxetane from Step 3 in methanol.

-

Cool the solution to 15-18 °C and add a catalytic amount of p-TsOH.

-

Stir for 1 hour, then quench the reaction with sodium bicarbonate.

-

Purify by distillation to yield this compound.

Protocol 3: Reductive Amination of Oxetan-3-one

This general protocol describes the synthesis of 3-aminooxetanes, which are valuable building blocks in drug discovery.

Materials:

-

Oxetan-3-one

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or methanol

-

Acetic acid (catalytic amount)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve oxetan-3-one and the desired amine (1.0-1.2 equivalents) in DCE or methanol.

-

Add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Pathways and Workflows

Synthesis of this compound from Epichlorohydrin

The following diagram illustrates the multi-step synthesis of this compound.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by GDC-0349

The oxetane-containing compound GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5]

Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes.

Conclusion

This compound and its derivatives have firmly established their place as indispensable polar building blocks in contemporary drug discovery. Their ability to serve as effective bioisosteres for metabolically labile or otherwise undesirable functional groups provides a powerful strategy for enhancing the drug-like properties of lead compounds. By favorably modulating aqueous solubility, metabolic stability, and lipophilicity, the strategic incorporation of the oxetane motif can significantly increase the probability of success in developing novel therapeutics. The synthetic accessibility of key oxetane intermediates, coupled with a growing body of evidence supporting their beneficial impact on pharmacokinetic profiles, ensures that oxetanes will continue to be a cornerstone of medicinal chemistry efforts for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GDC-0349 - LKT Labs [lktlabs.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain of Oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain of oxetan-3-ol, a critical parameter influencing its reactivity and utility in medicinal chemistry. The inherent strain in the four-membered oxetane (B1205548) ring system is a key driver for its application as a versatile building block and bioisostere in modern drug discovery.[1] This document outlines the quantitative aspects of this strain, details the experimental and computational methodologies for its determination, and visualizes its role in relevant biological pathways and synthetic workflows.

Quantitative Analysis of Oxetane Ring Strain

For a comparative perspective, the table below summarizes the ring strain energies of 3-oxetanone (B52913) and related cyclic compounds.

| Compound | Molecular Formula | Ring Size | Ring Strain Energy (kcal/mol) |

| 3-Oxetanone | C₃H₄O₂ | 4 | ~25.2[1] |

| Oxetane | C₃H₆O | 4 | 25.5[2] |

| Cyclobutane | C₄H₈ | 4 | 26.3[1] |

| Cyclopentane | C₅H₁₀ | 5 | 6.2[1] |

| Cyclohexane | C₆H₁₂ | 6 | ~0[1] |

The hydroxyl group in this compound is expected to have a minor influence on the overall ring strain compared to the parent oxetane or 3-oxetanone. Therefore, the value of ~25 kcal/mol serves as a reliable estimate for understanding the chemical behavior of this compound.

Experimental and Computational Protocols

The determination of ring strain energy can be approached through both experimental and computational methods.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a classic experimental technique for determining the strain energy of cyclic compounds by measuring their heat of combustion.

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified cyclic compound (e.g., this compound) is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a bomb calorimeter.

-

Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with high precision before, during, and after combustion.

-

Heat of Combustion Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise, the heat capacity of the calorimeter system, and corrections for the heat of ignition and any side reactions.

-

Conversion to Enthalpy: The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c.

-

Strain Energy Determination: The strain energy is determined by comparing the experimental heat of combustion per methylene (B1212753) group (or other appropriate structural unit) with that of a strain-free acyclic reference compound.[3] The difference, multiplied by the number of repeating units in the ring, gives the total ring strain energy.[3]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, provides a powerful and widely used method for calculating ring strain energy. This is typically achieved by calculating the energy of a homodesmotic or isodesmic reaction.

Methodology:

-

Molecular Structure Optimization: The 3D structures of the cyclic molecule of interest (e.g., this compound) and appropriate strain-free acyclic reference molecules are built and their geometries are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[4][5]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Homodesmotic/Isodesmic Reaction Design: A balanced hypothetical reaction is designed where the number of each type of bond and atom hybridization is conserved on both the reactant and product sides. For this compound, a suitable reaction would be: this compound + 2 CH3-CH3 → CH3-O-CH2-CH(OH)-CH3 + CH3-CH3

-

Energy Calculation: The total electronic energies (including ZPVE) of all reactants and products in the designed reaction are calculated at the same level of theory.

-